molecular formula C16H17NO3S2 B14643444 O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate CAS No. 56768-75-3

O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate

Cat. No.: B14643444
CAS No.: 56768-75-3
M. Wt: 335.4 g/mol
InChI Key: VKRDELLPWJKEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate is an organic compound with the molecular formula C16H17NO3S2. It contains a thioester and a sulfonamide functional group, making it a compound of interest in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate typically involves the reaction of 4-(benzylsulfamoyl)benzenecarbothioic acid with ethanol under acidic conditions. The reaction proceeds through the formation of an ester linkage between the carboxylic acid and the ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. standard esterification techniques used in organic synthesis can be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate involves its interaction with molecular targets through its functional groups. The thioester group can undergo nucleophilic attack, leading to the formation of various intermediates. The sulfonamide group can interact with biological molecules, potentially inhibiting enzymes or other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both thioester and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity .

Properties

CAS No.

56768-75-3

Molecular Formula

C16H17NO3S2

Molecular Weight

335.4 g/mol

IUPAC Name

O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate

InChI

InChI=1S/C16H17NO3S2/c1-2-20-16(21)14-8-10-15(11-9-14)22(18,19)17-12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3

InChI Key

VKRDELLPWJKEIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.